3,6-Anhydro-L-galactose

Descripción general

Descripción

3,6-Anhydro-L-galactose (AHG) is a monosaccharide that is a major component of agarose, a polysaccharide found in red macroalgae . AHG is not a common sugar and is chemically unstable . It has been gaining attention due to its potential as a renewable biomass for producing fuels and chemicals .

Synthesis Analysis

AHG can be biologically upgraded to a new platform chemical, its sugar alcohol form, 3,6-anhydro-L-galactitol (AHGol), an anhydrohexitol . This is achieved through an integrated process that includes a chemical hydrolysis process for producing agarobiose (AB) from agarose and a biological process for converting AB to AHGol using metabolically engineered Saccharomyces cerevisiae . This process allows for efficient production of AHGol from agarose with high titers and yields .Molecular Structure Analysis

The molecular structure of AHG involves a series of enzymatic reactions. AHG is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via six enzyme-catalyzed reactions .Chemical Reactions Analysis

The chemical reactions involved in the metabolism of AHG include the conversion of 3,6-anhydro-L-galactose to 3,6-anhydro-L-galactonate, then to 2-keto-3-deoxy-L-galactonate, 2,5-diketo-3-deoxy-L-galactonate, 2-keto-3-deoxy-D-gluconate, 2-keto-3-deoxy-6-phospho-D-gluconate, and finally to pyruvate and D-glyceraldehyde-3-phosphate .Physical And Chemical Properties Analysis

AHG is a monosaccharide that is chemically unstable . It is a major component of agarose, a polysaccharide found in red macroalgae .Aplicaciones Científicas De Investigación

Enzymatic Production and Bioconversion

3,6-Anhydro-L-galactose (L-AHG) is a bioactive component of agar polysaccharides, often utilized in cosmetics and pharmaceuticals. A study by Pathiraja, Lee, & Choi (2018) outlined a model-based approach for enzymatic production of L-AHG from red algal biomass, highlighting a streamlined process for efficient L-AHG production using a combination of agarolytic enzymes. This method achieved a significant saccharification yield, indicating its potential for large-scale L-AHG production (Pathiraja et al., 2018).

Sensing and Quantitation

Pathiraja, Kim, & Choi (2017) developed a rapid and robust enzymatic assay for the quantitation of L-AHG in heterogeneous sugar mixtures. This method, using anhydrogalactose dehydrogenase, offers a quick and efficient way to detect and quantify L-AHG, which could be useful in commercial product testing and biosensor development (Pathiraja et al., 2017).

Agar Catabolism

A study on Vibrio sp. strain EJY3, a marine bacterium, demonstrated its ability to utilize L-AHG as a sole carbon source. Roh et al. (2012) sequenced the complete genome of this strain to understand the metabolic pathways of L-AHG, which is crucial for efficient fermentation of agar and biofuel production (Roh et al., 2012).

Substrate Specificity and Metabolic Pathways

Yu, Choi, Yun, & Kim (2018) examined the substrate specificity of 3,6-anhydro-L-galactose dehydrogenase in a marine bacterium, which plays a crucial role in the bioconversion of red macroalgal biomass. This study provides insight into the unique metabolic pathways involved in the catabolism of L-AHG, contributing to the understanding of red macroalgae utilization (Yu et al., 2018).

Novel Production Processes

Kim, Yun, Lee, & Kim (2018) proposed a novel two-step process for the production of high-titer L-AHG from agarose derived from red macroalgae. This process, utilizing a single enzyme, offers a potential solution for the commercialization and mass production of L-AHG, highlighting its industrial applications (Kim et al., 2018).

Direcciones Futuras

Propiedades

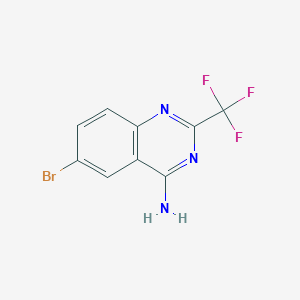

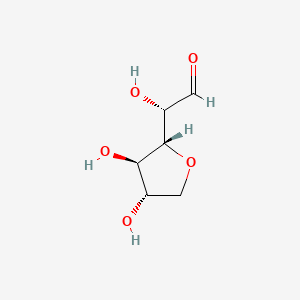

IUPAC Name |

(2S)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYRMLAWNVOIEX-MOJAZDJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O1)[C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Anhydro-L-galactose | |

CAS RN |

28251-55-0 | |

| Record name | 3,6-Anhydrogalactose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028251550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-ANHYDROGALACTOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II64NNN45G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

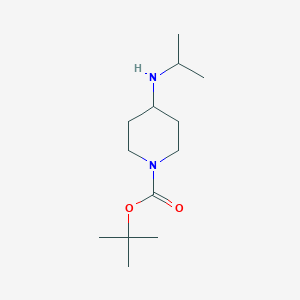

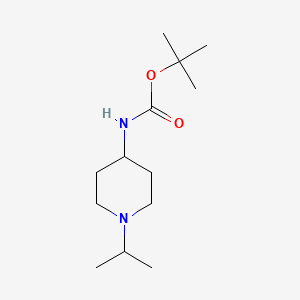

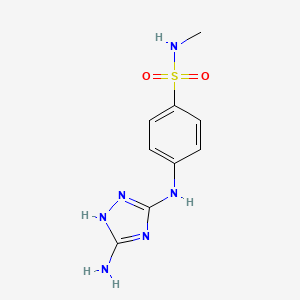

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

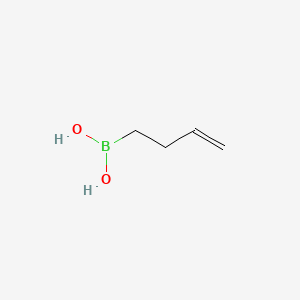

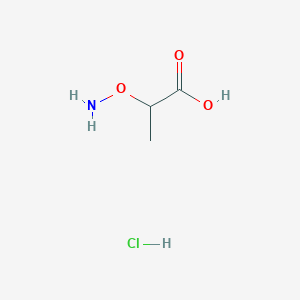

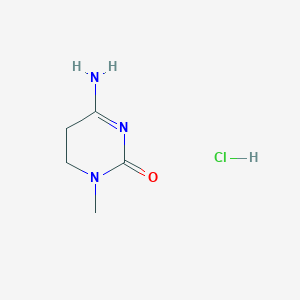

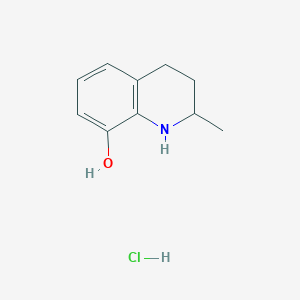

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)

![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)